(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a furan ring, a thiazolidinone ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and furan-containing molecules. Examples include:
- 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
- 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H15Cl2NO2S2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)15-7-9-17(23)18(24)11-15/h2-13H,1H3/b20-12- |
InChI Key |
DMRBMPOBFOXPHB-NDENLUEZSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
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